Synthesis Yield: A Reliable 68% Route via Acid-Catalyzed Cyclodehydration
A synthetic route to 2,5-Bis(trimethylsilyl)furan from Bernsteinsaeure-bis-(trimethylsilyl)-ester catalyzed by p-toluenesulfonic acid proceeds with a specific, reported yield of 68% [1]. This yield serves as a reproducible benchmark for procurement, distinguishing it from alternative syntheses that may have lower or unreported efficiencies.
| Evidence Dimension | Reaction Yield |
|---|---|
| Target Compound Data | 68% |
| Comparator Or Baseline | Alternative synthetic routes (e.g., from 1,4- and 1,5-bis(acylsilanes)) |
| Quantified Difference | Yield for this specific route is 68%. |
| Conditions | Acid-catalyzed cyclodehydration using p-toluenesulfonic acid. |
Why This Matters
For procurement, a defined and reproducible synthetic yield provides a clear, quantitative benchmark for assessing reagent quality and planning synthetic scale-up.
- [1] Molaid. 2,5-二(三甲基硅烷基)-呋喃 | 1578-29-6. Synthesis description: Bernsteinsaeure-bis-(trimethylsilyl)-ester in the presence of p-toluenesulfonic acid yields 2,5-bis(trimethylsilyl)furan in 68% yield. View Source
